![molecular formula C8H5Cl2NS2 B1429664 4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium CAS No. 880494-73-5](/img/structure/B1429664.png)

4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium

Overview

Description

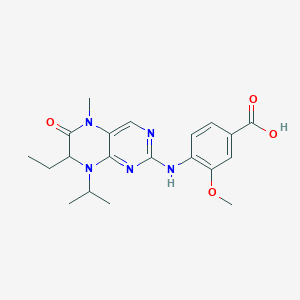

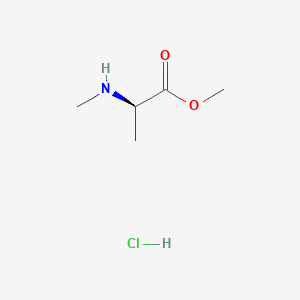

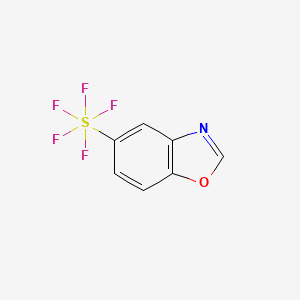

4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium is a chemical compound with the molecular formula C8H5Cl2NS2 . It is synthesized from the initial bis(4-сhloro-5H-1,2,3-dithiazolo-5-ylidene)benzene-1,2-diamine .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-phenyl-5H-1,2,3-dithiazole-5-thione with iodine in acetonitrile . The reaction of 4,5-dichloro-1,2,3-dithiazolium chloride with 2-(phenylsulfonyl)acetonitrile in the presence of pyridine also yields this compound .Molecular Structure Analysis

The crystal structure and properties of this compound have been characterized by various experimental and theoretical methods . The superposition of atomic basin boundaries in the electron density and in the electrostatic potential does not confirm the halogen bonding between the triiodide anion and sulfur atoms in the cation .Chemical Reactions Analysis

The only known reaction of 1,2,3-dithiazole-5-thiones with halogens involves the treatment of 4-chloro-5H-1,2,3-dithiazole-5-thione with bromine, which affords 5-bromosulfanyl-4-chloro-1,2,3-dithiazolium bromide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 250.17 . The compound demonstrates tight solid-state packing without voids, attributed to a rich network of short intermolecular electrostatic contacts .Scientific Research Applications

Asymmetric Triiodide-Diiodine Interactions

A study by Bol'shakov et al. (2017) characterized the crystal structure of a compound synthesized from 4-chloro-5H-1,2,3-dithiazol-5-ylidene derivatives, revealing unique asymmetric triiodide-diiodine interactions. This finding contributes to the understanding of halogen bonding in molecular structures, showcasing the compound's characteristic spectral and thermal features (Bol'shakov et al., 2017).

Ring Transformations

Kalogirou et al. (2015) investigated the cyclisation reactions of dithiazolylidene-amino derivatives, leading to the synthesis of various heterocyclic compounds. This research demonstrates the versatility of 4-chloro-5H-1,2,3-dithiazol-5-ylidene derivatives in synthesizing complex molecular structures with potential applications in medicinal chemistry and material science (Kalogirou et al., 2015).

Synthesis of Quinazolines

Chang and Kim (2002) reported the synthesis of 3-aryl-3,4-dihydro-4-hydroxy-4-phenylquinazoline-2-carbonitrile via 2-(benzoyl)arylimino-4-chloro-5H-1,2,3-dithiazoles. This study illustrates the potential of 4-chloro-5H-1,2,3-dithiazol-5-ylidene derivatives in facilitating the synthesis of quinazolines, compounds of interest in pharmaceutical research (Chang & Kim, 2002).

Novel Synthesis of Azetidinones

Jeon, Kim, and Park (2001) developed a method for synthesizing azetidin-2-one-4-spiro-5′-(1′,2′,3′-dithiazoles) from 5-arylimino-4-chloro-5H-1,2,3-dithiazoles, demonstrating the utility of these derivatives in creating novel compounds with potential biological activity (Jeon, Kim, & Park, 2001).

Antimicrobial and Antitumor Activity

Konstantinova et al. (2009) reported the synthesis and biological evaluation of 4-substituted-5-phenylimino, 5-thieno, and 5-oxo-1,2,3-dithiazoles, identifying compounds with significant antimicrobial and antitumor activities. This study highlights the potential of 4-chloro-5H-1,2,3-dithiazol-5-ylidene derivatives in the development of new therapeutic agents (Konstantinova et al., 2009).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-5-phenyl-[1,2,3]dithiazol-2-ylium are phytopathogenic fungi . This compound is a sulfur-rich heterocycle that acts as a fungicide . It has been shown to have high fungicidal activity in vitro tests against six species of these fungi .

Mode of Action

The mode of action of this compound is related to the disruption of the biosynthesis of ergosterol , the main component of the cell membrane of phytopathogenic fungi . This disruption leads to the death of the fungi due to the impossibility of osmotic nutrition . The compound inhibits the stage of C14 demethylation of lanosterol by the CYP51 enzyme of the cytochrome P450 family .

Biochemical Pathways

The affected biochemical pathway is the ergosterol biosynthesis pathway in phytopathogenic fungi . By inhibiting the C14 demethylation of lanosterol, the compound prevents the formation of ergosterol, disrupting the integrity of the fungal cell membrane and leading to cell death .

Result of Action

The result of the compound’s action is the death of phytopathogenic fungi . By disrupting the biosynthesis of ergosterol, the compound causes the fungi to lose their ability to maintain osmotic balance, leading to cell death . This makes the compound effective as a fungicide .

Properties

IUPAC Name |

4-chloro-5-phenyldithiazol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClNS2.ClH/c9-8-7(11-12-10-8)6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRNAZKVYFQPKV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=[S+]SN=C2Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Methylsulfamoyl)amino]acetic acid](/img/structure/B1429590.png)

![2-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1429591.png)

![(Z)-1-(hydroxyimino)-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1429598.png)

![4-Chlorothieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B1429601.png)